molecular formula C9H17ClF3N B6188171 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers CAS No. 2639462-74-9

1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers

Cat. No.: B6188171
CAS No.: 2639462-74-9
M. Wt: 231.7
InChI Key:
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Description

1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, a mixture of diastereomers, is a chemical compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with a trifluoroethyl group and a methanamine group, resulting in a complex structure that influences its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexyl ring. The trifluoroethyl group is introduced through a trifluoromethylation reaction, followed by the addition of the methanamine group. The final step involves the formation of the hydrochloride salt to stabilize the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted cyclohexyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The methanamine group can form hydrogen bonds with biological targets, influencing its binding affinity and activity.

Comparison with Similar Compounds

1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride is unique due to its trifluoroethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • 1-[4-(ethyl)cyclohexyl]methanamine hydrochloride: Lacks the trifluoro group, resulting in different reactivity and biological activity.

  • 1-[4-(propyl)cyclohexyl]methanamine hydrochloride: Has a longer alkyl chain, affecting its physical and chemical properties.

Properties

CAS No.

2639462-74-9

Molecular Formula

C9H17ClF3N

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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